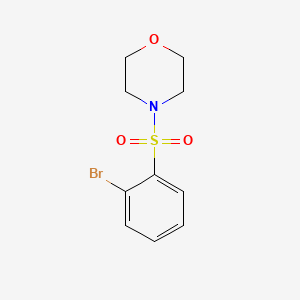

4-(2-Bromophenylsulfonyl)morpholine

Description

BenchChem offers high-quality 4-(2-Bromophenylsulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenylsulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNWTPTHAUFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429153 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688798-57-4 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a 2-bromophenylsulfonyl group. The morpholine moiety is a prevalent structural motif in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The incorporation of a substituted phenylsulfonyl group can introduce a range of biological activities by interacting with various biological targets. This technical guide provides a comprehensive overview of 4-(2-Bromophenylsulfonyl)morpholine, including its chemical identity, synthesis, and potential biological significance based on related structures.

Chemical Identification and Properties

Table 1: Physicochemical Properties of 4-(4-Bromophenylsulfonyl)morpholine (CAS: 834-67-3)

| Property | Value | Reference(s) |

| CAS Number | 834-67-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1][3][4] |

| Molecular Weight | 306.18 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 415.7 °C at 760 mmHg | [1] |

| Density | 1.594 g/cm³ | [1] |

| Flash Point | 205.2 °C | [1] |

| Storage Temperature | 4°C or -20°C | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 4-(2-Bromophenylsulfonyl)morpholine can be achieved through the reaction of 2-bromophenylsulfonyl chloride with morpholine. This is a standard procedure for the formation of sulfonamides.

General Experimental Protocol: Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

This protocol is a general representation and may require optimization.

Materials:

-

2-Bromophenylsulfonyl chloride

-

Morpholine

-

A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.1 equivalents) and the base (1.2 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenylsulfonyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-(2-Bromophenylsulfonyl)morpholine.

Caption: General workflow for the synthesis of 4-(2-Bromophenylsulfonyl)morpholine.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 4-(2-Bromophenylsulfonyl)morpholine has been found, the morpholine scaffold is a key component in numerous biologically active compounds. Derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their potential as therapeutic agents.

For instance, a study on novel 4-(phenylsulfonyl)morpholine derivatives demonstrated their potential to inhibit the growth of triple-negative breast cancer (TNBC) cells. One derivative, GL24 (4m), showed a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells. Transcriptomic analysis revealed that this compound induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. The pathways identified included the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint.[6]

The general structure-activity relationship (SAR) of morpholine-containing compounds suggests that the substituents on the phenyl ring and the morpholine nitrogen play a crucial role in their biological activity. The presence and position of the bromo-substituent on the phenyl ring in 4-(2-Bromophenylsulfonyl)morpholine would be expected to significantly influence its interaction with biological targets.

Caption: Postulated signaling pathway for a 4-(phenylsulfonyl)morpholine derivative in TNBC.

Conclusion

4-(2-Bromophenylsulfonyl)morpholine is a compound of interest for chemical and pharmaceutical research. While specific data for this isomer is limited, this guide provides a framework for its synthesis and potential biological relevance based on analogous structures. Further research is warranted to elucidate the specific properties and activities of this compound, which may hold promise for the development of novel therapeutic agents. The synthetic protocols and biological insights presented here serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-(2-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenylsulfonyl)morpholine is a halogenated aromatic sulfonylmorpholine derivative. While specific applications for this ortho-bromo isomer are not widely documented, the general class of arylsulfonylmorpholines is of significant interest in medicinal chemistry and drug discovery. The morpholine moiety is a common feature in many bioactive molecules, often improving pharmacokinetic properties such as solubility and metabolic stability. The sulfonyl group acts as a key structural linker and can participate in important interactions with biological targets. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's physicochemical properties and biological activity through steric and electronic effects, making it a valuable subject for further investigation.

Physicochemical Properties

Precise experimental values for 4-(2-Bromophenylsulfonyl)morpholine are not available in the cited literature. The following table presents calculated data and experimental data for structurally similar compounds to provide an estimated profile.

| Property | 4-(2-Bromophenylsulfonyl)morpholine (Estimated/Calculated) | 4-(Phenylsulfonyl)morpholine (Experimental/Calculated)[1] | 4-(4-Fluorophenylsulfonyl)morpholine (Calculated)[2] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | C₁₀H₁₃NO₃S | C₁₀H₁₂FNO₃S |

| Molecular Weight | 306.18 g/mol | 227.28 g/mol [1] | 245.27 g/mol [2] |

| Appearance | Predicted: White to off-white solid | - | - |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water. | - | - |

| CAS Number | Not assigned in available literature | 5033-21-6[1] | 383-23-3[2] |

Experimental Protocols

While a specific protocol for the synthesis of 4-(2-Bromophenylsulfonyl)morpholine is not detailed in the searched literature, a general and reliable method for the preparation of arylsulfonylmorpholines can be adapted. This typically involves the reaction of an arylsulfonyl chloride with morpholine in the presence of a base.

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

This procedure is a representative method for the synthesis of arylsulfonyl amides.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Reagents: In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

-

Reaction: Add the morpholine and triethylamine solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(2-Bromophenylsulfonyl)morpholine.

Characterization

The structure and purity of the synthesized 4-(2-Bromophenylsulfonyl)morpholine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl (S=O) and C-N bonds.

-

Melting Point Analysis: To determine the melting point, which is a key indicator of purity.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S, Br) and confirm the empirical formula.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4-(2-Bromophenylsulfonyl)morpholine.

Conclusion

While 4-(2-Bromophenylsulfonyl)morpholine is not a widely studied compound, its synthesis is feasible through established methods for forming sulfonamides. The lack of available data presents an opportunity for researchers to synthesize and characterize this molecule, and to explore its potential biological activities. The information provided in this guide, based on analogous compounds and general synthetic strategies, serves as a foundational resource for such endeavors. Further research is warranted to fully elucidate the physicochemical properties and potential applications of this and other ortho-substituted phenylsulfonylmorpholine derivatives in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Bromophenylsulfonyl)morpholine

Disclaimer: This technical guide focuses on the structure elucidation of 4-(para-bromophenylsulfonyl)morpholine (CAS No. 834-67-3) as a representative analogue for the requested 4-(ortho-bromophenylsulfonyl)morpholine. Due to a scarcity of publicly available experimental data for the ortho-isomer, this document leverages data from the more extensively characterized para-isomer. The methodologies and principles of structure elucidation presented herein are directly applicable to the ortho-, meta-, and para-isomers.

Introduction

Substituted aryl sulfonylmorpholine scaffolds are of significant interest to researchers in medicinal chemistry and drug development. The morpholine moiety is a common feature in bioactive compounds, often improving pharmacokinetic properties, while the aryl sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a detailed overview of the analytical techniques and experimental protocols used for the comprehensive structure elucidation of 4-(4-bromophenylsulfonyl)morpholine.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-bromophenylsulfonyl)morpholine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 834-67-3 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1] |

| Molecular Weight | 306.18 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 140-142 °C |

Spectroscopic Data and Structure Elucidation

The definitive structure of 4-(4-bromophenylsulfonyl)morpholine is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The morpholine ring, in its chair conformation, typically displays two sets of triplets for the methylene protons. The protons adjacent to the electronegative oxygen atom (H-2, H-6) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (H-3, H-5). The aromatic protons of the para-substituted benzene ring appear as a characteristic AA'BB' system of two doublets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.75 | d | 2H | Ar-H (ortho to Br) |

| ~3.70 | t | 4H | -O-CH₂- |

| ~3.00 | t | 4H | -N-CH₂- |

| Predicted data for a spectrum recorded in DMSO-d₆, based on available spectra and known chemical shift values.[2] |

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted phenyl ring and the morpholine ring, a total of six distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Ar-C (ipso-SO₂) |

| ~132 | Ar-CH (ortho to Br) |

| ~129 | Ar-CH (ortho to SO₂) |

| ~128 | Ar-C (ipso-Br) |

| ~66 | -O-CH₂- |

| ~46 | -N-CH₂- |

| Predicted data based on known chemical shift values for N-substituted morpholines and substituted benzenes.[3][4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The key functional groups in 4-(4-bromophenylsulfonyl)morpholine are the sulfonyl group (S=O), the C-O-C ether linkage, and the C-N bond of the morpholine ring, as well as the aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1580 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1100 | Strong | C-O-C stretch |

| ~930 | Medium | C-N stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

| Predicted data based on characteristic IR absorption frequencies for sulfonyl and morpholine moieties.[6][7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 305 and 307 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom.

| m/z | Proposed Fragment |

| 305/307 | [M]⁺ |

| 220/222 | [M - C₄H₈NO]⁺ |

| 183/185 | [Br-C₆H₄-SO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 86 | [C₄H₈NO]⁺ (morpholine ring fragment) |

| Predicted fragmentation pattern based on common fragmentation pathways for sulfonamides and amines. |

Experimental Protocols

Synthesis of 4-(4-Bromophenylsulfonyl)morpholine

This protocol is adapted from established procedures for the synthesis of N-arylsulfonylmorpholines.

Reaction Scheme:

4-Bromobenzenesulfonyl chloride + Morpholine → 4-(4-Bromophenylsulfonyl)morpholine

Materials and Equipment:

-

4-Bromobenzenesulfonyl chloride

-

Morpholine

-

Pyridine (anhydrous) or Triethylamine

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add morpholine (1.1 eq) dropwise, followed by the dropwise addition of pyridine or triethylamine (1.2 eq) to act as a base.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Analyze the sample using an electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure```dot

// Nodes for atoms N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; Br1 [label="Br"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₂"]; C10 [label="CH₂"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Morpholine Ring N1 -- C7; C7 -- C8; C8 -- O3; O3 -- C9; C9 -- C10; C10 -- N1;

// Substituents C1 -- S1; S1 -- O1 [label=" O"]; S1 -- O2 [label=" O"]; S1 -- N1; C4 -- Br1; }

Caption: General workflow for the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Hypothetical Signaling Pathway: Topoisomerase II Inhibition

Given that many sulfonamide derivatives exhibit anticancer activity, a plausible mechanism of action for a novel aryl sulfonylmorpholine compound could be the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. [8][9]

Caption: Hypothetical inhibition of the Topoisomerase II catalytic cycle.

Conclusion

The structural elucidation of 4-(4-bromophenylsulfonyl)morpholine is achieved through a synergistic application of NMR, IR, and mass spectrometry. The combined data from these techniques provide an unambiguous confirmation of the molecular structure. The synthesis is readily accomplished via a standard nucleophilic substitution reaction. This comprehensive guide provides the necessary data and protocols for researchers and drug development professionals working with this and related classes of compounds, forming a solid foundation for further investigation into their biological activities and therapeutic potential.

References

- 1. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Phenylsulfonyl)Morpholine, 97%(5033-21-6) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciepub.com [sciepub.com]

In-depth Technical Guide: Solubility of 4-(2-Bromophenylsulfonyl)morpholine in Organic Solvents

An Examination of Available Data and Methodologies for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2-Bromophenylsulfonyl)morpholine in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound. This document outlines the current information gap and provides a framework for researchers to approach solubility determination for this and structurally related compounds. While direct experimental values are not available, this guide will discuss general principles of solubility, relevant experimental protocols for its determination, and the synthesis of related morpholine derivatives, which can inform early-stage research and development.

Introduction to 4-(2-Bromophenylsulfonyl)morpholine

4-(2-Bromophenylsulfonyl)morpholine is a chemical compound containing a bromophenyl group attached to a sulfonyl morpholine moiety. The morpholine ring is a common feature in many biologically active compounds and is recognized for its favorable physicochemical properties, which can influence solubility and other pharmacokinetic parameters. The sulfonyl group and the bromo-substitution on the phenyl ring further modulate its polarity, hydrogen bonding capacity, and overall solubility profile. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Current State of Solubility Data: An Information Gap

Despite a thorough search of scientific databases and chemical literature, no specific quantitative solubility data for 4-(2-Bromophenylsulfonyl)morpholine in common organic solvents was found. This indicates that such studies have likely not been published in the public domain. The development of a comprehensive solubility profile would, therefore, require direct experimental investigation.

General Principles and Methodologies for Solubility Determination

In the absence of specific data, researchers can employ established methodologies to determine the solubility of 4-(2-Bromophenylsulfonyl)morpholine.

Experimental Protocols for Solubility Measurement

A common and reliable method for determining equilibrium solubility is the shake-flask method .[1] This technique allows for precise control over experimental conditions, ensuring reproducible results.[1]

Workflow for Shake-Flask Solubility Determination:

References

The Advent and Evolution of 2-Bromophenylsulfonyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of drug discovery is often one of incremental innovation, building upon established chemical scaffolds to unlock new therapeutic potential. Within this landscape, the sulfonamide functional group holds a storied history, from the revolutionary antibacterial sulfa drugs of the early 20th century to a diverse array of modern therapeutics. This technical guide delves into a specific, yet significant, subclass: 2-bromophenylsulfonyl compounds. The introduction of a bromine atom at the ortho-position of the phenylsulfonyl moiety offers unique steric and electronic properties that medicinal chemists have begun to explore for a range of biological applications. This document provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these compounds, presenting key data and experimental methodologies to aid in future research and development.

Historical Context: The Rise of Sulfonamides

The story of 2-bromophenylsulfonyl compounds is intrinsically linked to the broader history of sulfonamides. The initial discovery of the antibacterial properties of prontosil in the 1930s, and its subsequent metabolic activation to sulfanilamide, marked a paradigm shift in medicine.[1] This discovery unveiled the vast therapeutic potential of the benzenesulfonamide scaffold, leading to the development of a plethora of derivatives targeting a wide range of diseases, including diuretics, anticonvulsants, and anti-inflammatory agents.[2] The exploration of halogenated derivatives, such as those containing bromine, represents a more recent chapter in this ongoing narrative, driven by the desire to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of Key 2-Bromophenylsulfonyl Intermediates

The synthesis of 2-bromophenylsulfonyl compounds typically begins with the preparation of key reactive intermediates, namely 2-bromobenzenesulfonyl chloride and (2-bromophenyl)methanesulfonyl chloride. These intermediates serve as the foundational building blocks for the introduction of the 2-bromophenylsulfonyl moiety into a target molecule.

Synthesis of 2-Bromobenzenesulfonyl Chloride

A common route to 2-bromobenzenesulfonyl chloride involves a diazotization reaction of 2-bromoaniline, followed by a Sandmeyer-type reaction.[2]

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride [2]

-

Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C using an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

-

Sandmeyer-type Reaction: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a specified time and then poured into ice water. The crude 2-bromobenzenesulfonyl chloride precipitates and is collected by filtration. The product can be further purified by distillation under reduced pressure or recrystallization.

Experimental workflow for the synthesis of 2-bromobenzenesulfonyl chloride.

Synthesis of (2-Bromophenyl)methanesulfonyl Chloride

An alternative key intermediate is (2-bromophenyl)methanesulfonyl chloride. A three-step synthesis starting from 2-bromotoluene has been described.[3]

Experimental Protocol: Synthesis of (2-Bromophenyl)methanesulfonyl Chloride [3]

-

Radical Bromination: 2-bromotoluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield (2-bromophenyl)methyl bromide.

-

Thiol Formation: The resulting (2-bromophenyl)methyl bromide is reacted with thiourea in ethanol under reflux to form the S-(2-bromobenzyl)isothiuronium bromide salt. This salt is then hydrolyzed with aqueous sodium hydroxide under reflux, followed by acidification to produce (2-bromophenyl)methanethiol.

-

Oxidative Chlorination: The thiol is then subjected to oxidative chlorination using hydrogen peroxide and thionyl chloride in acetonitrile at room temperature to afford the final product, (2-bromophenyl)methanesulfonyl chloride.

Synthesis pathway for (2-bromophenyl)methanesulfonyl chloride.

Biological Activities of 2-Bromophenylsulfonyl Compounds

Derivatives of 2-bromophenylsulfonyl compounds have been investigated for a variety of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant properties of novel compounds incorporating the 2-bromophenylsulfonyl moiety. For instance, a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their biological activities.

| Compound ID | Test | Result | Reference |

| 6 | Antimicrobial (S. aureus ATCC 6538) | MIC = 250 µg/mL | [3] |

| 6 | Antioxidant (DPPH Inhibition) | 16.75 ± 1.18% | [3] |

| 8b | Antioxidant (ABTS Scavenging) | 7.66 ± 0.71% | [3] |

| 7a | Antioxidant (ABTS Scavenging) | 7.14 ± 1.51% | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay (Representative Protocol)

-

A solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

-

A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.

-

The test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A control solution (without the test compound) and a blank (without DPPH) are also measured.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound solution.

-

IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-known pharmacophore for enzyme inhibitors. While specific studies on 2-bromophenylsulfonyl compounds targeting a wide range of enzymes are still emerging, related brominated phenitidine derivatives have shown inhibitory activity against cholinesterases, suggesting a potential avenue for Alzheimer's disease treatment.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 2-bromophenylsulfonyl compounds are not yet extensively elucidated. However, based on the observed anti-inflammatory and antioxidant activities of some derivatives, it is plausible that they may interact with key inflammatory signaling cascades. A hypothetical mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors involved in the inflammatory response.

Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

The exploration of 2-bromophenylsulfonyl compounds in medicinal chemistry is a burgeoning field with considerable promise. The synthetic accessibility of key intermediates allows for the generation of diverse libraries of derivatives for biological screening. The preliminary findings of antimicrobial, antioxidant, and potential enzyme inhibitory activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for various therapeutic applications. As our understanding of the unique contributions of the 2-bromophenylsulfonyl moiety grows, so too will its potential to yield novel and effective therapeutic agents.

References

Theoretical Properties of Ortho-Substituted Phenylsulfonylmorpholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of ortho-substituted phenylsulfonylmorpholines. This class of compounds holds significant potential in medicinal chemistry, and understanding its structural and electronic characteristics is paramount for the rational design of novel therapeutic agents. This document summarizes key theoretical aspects, including conformational analysis and electronic properties, supported by available, albeit limited, experimental data from closely related analogs. Detailed methodologies for computational analysis are presented, alongside visualizations of logical workflows for their study. While extensive quantitative data for this specific class remains scarce in publicly available literature, this guide synthesizes existing knowledge on related sulfonamides and morpholine-containing compounds to provide a foundational understanding for researchers in the field.

Introduction

The phenylsulfonylmorpholine scaffold is a key pharmacophore found in a variety of biologically active molecules. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the morpholine ring provides a desirable pharmacokinetic profile due to its polarity and metabolic stability. Ortho-substitution on the phenyl ring introduces steric and electronic perturbations that can significantly influence the molecule's three-dimensional conformation, its interaction with biological targets, and its overall pharmacological activity. Understanding these effects at a theoretical level is crucial for optimizing lead compounds in drug discovery programs. This guide will delve into the core theoretical properties of these molecules, providing a framework for their further investigation.

Synthesis and General Reactivity

The synthesis of ortho-substituted phenylsulfonylmorpholines typically involves the reaction of morpholine with an ortho-substituted phenylsulfonyl chloride in the presence of a base. The general synthetic scheme is a standard nucleophilic substitution reaction at the sulfonyl group.

A general protocol for the synthesis of N-substituted morpholines can be adapted for this purpose. For instance, a common method involves the reaction of the amine (morpholine) with a suitable electrophile, in this case, the ortho-substituted phenylsulfonyl chloride.

Experimental Protocol: General Synthesis

A solution of morpholine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. A base, such as triethylamine or pyridine (1.2 equivalents), is added to the solution. The ortho-substituted phenylsulfonyl chloride (1.0 equivalent) is then added dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is generally achieved by recrystallization or column chromatography.

Conformational Analysis

The conformational landscape of ortho-substituted phenylsulfonylmorpholines is primarily dictated by the interplay of several factors: the chair conformation of the morpholine ring, the rotational barrier around the S-N bond, and the steric and electronic influence of the ortho-substituent on the phenyl ring.

The morpholine ring itself typically adopts a stable chair conformation. The energy barrier for ring inversion is a key parameter in its conformational dynamics.

The orientation of the phenylsulfonyl group relative to the morpholine ring is a critical determinant of the molecule's overall shape. The presence of a bulky ortho-substituent on the phenyl ring will sterically hinder free rotation around the S-Ar bond, leading to a preferred orientation of the phenyl ring. This can have significant implications for how the molecule presents its pharmacophoric features to a biological target.

Computational Methodology for Conformational Analysis

A standard computational workflow to explore the conformational space of these molecules would involve the following steps:

-

Initial Structure Generation: Generation of a 3D structure of the target molecule.

-

Conformational Search: A systematic or stochastic search of the conformational space to identify low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94, OPLS3e).

-

Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G* or larger). Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Analysis of Results: The relative energies of the conformers are analyzed to determine the most stable conformations. Key dihedral angles, such as those defining the orientation of the phenylsulfonyl group, are examined.

Quantitative Data

Table 1: Calculated Geometric Parameters for N-(2-chlorophenyl)sulfonylmorpholine

| Parameter | Value |

| Bond Lengths (Å) | |

| S-N | 1.65 |

| S-O1 | 1.43 |

| S-O2 | 1.43 |

| S-C(Ar) | 1.77 |

| C-Cl | 1.74 |

| Bond Angles (°) ** | |

| O-S-O | 120.1 |

| O-S-N | 106.5 |

| N-S-C(Ar) | 107.3 |

| Dihedral Angles (°) ** | |

| C(Ar)-S-N-C(morpholine) | 75.2 |

Table 2: Calculated Electronic Properties for N-(2-chlorophenyl)sulfonylmorpholine

| Property | Value |

| Dipole Moment (Debye) | 4.8 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.7 |

Potential Biological Activity and Signaling Pathways

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The mechanism of action for antibacterial sulfonamides famously involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

While the specific biological targets of ortho-substituted phenylsulfonylmorpholines are not extensively documented, it is plausible that they could interact with various enzymes or receptors depending on the nature of the ortho-substituent and the overall molecular architecture. A logical workflow for investigating their biological activity would involve initial screening against a panel of relevant targets, followed by more focused mechanistic studies.

Visualizations

Diagrams

Caption: Experimental workflow for the study of ortho-substituted phenylsulfonylmorpholines.

Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.

Conclusion

The theoretical properties of ortho-substituted phenylsulfonylmorpholines present a compelling area of study for medicinal chemists and drug development professionals. While a comprehensive body of experimental data for this specific class is yet to be established, computational modeling provides a powerful tool to predict their conformational preferences and electronic characteristics. The steric and electronic effects of ortho-substituents are expected to play a crucial role in defining their biological activity. The workflows and theoretical frameworks presented in this guide offer a solid foundation for future research aimed at unlocking the therapeutic potential of these promising molecules. Further experimental validation of the theoretical predictions outlined herein is a critical next step in advancing this area of research.

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic and analytical workflow for the characterization of 4-(2-Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive guide for researchers aiming to synthesize and characterize this molecule. The information herein is based on established principles of organic spectroscopy and reaction mechanisms, drawing parallels from closely related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-Bromophenylsulfonyl)morpholine. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Multiplet | 1H | Aromatic H (ortho to SO₂) |

| ~ 7.5 - 7.9 | Multiplet | 3H | Aromatic H |

| ~ 3.7 - 3.9 | Multiplet | 4H | Morpholine H (-O-CH ₂-) |

| ~ 3.1 - 3.3 | Multiplet | 4H | Morpholine H (-N-CH ₂-) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Aromatic C (C-SO₂) |

| ~ 135 | Aromatic C (C-Br) |

| ~ 133 | Aromatic C-H |

| ~ 131 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 119 | Aromatic C-H |

| ~ 66 | Morpholine C (-C H₂-O-) |

| ~ 46 | Morpholine C (-C H₂-N-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch (morpholine) |

| ~ 1360 - 1340 | Strong | Asymmetric SO₂ stretch |

| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretch |

| ~ 1120 - 1080 | Strong | C-O-C stretch (morpholine) |

| ~ 1020 - 1000 | Medium | C-N stretch (morpholine) |

| ~ 750 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

| m/z | Interpretation |

| 307/309 | Molecular ion peak [M]⁺ (presence of Br isotope pattern) |

| 222 | [M - SO₂ - H]⁺ |

| 206/208 | [Br-C₆H₄-SO₂]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 86 | [Morpholine-CH₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of 4-(2-Bromophenylsulfonyl)morpholine.

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add morpholine (1.1 eq) dropwise to the stirred solution.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(2-Bromophenylsulfonyl)morpholine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

-

Ensure the sample is dry.

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source is suitable. Direct infusion via a solids probe can also be used.

-

Acquire the mass spectrum in the EI mode, typically at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

Diagrams

Synthesis Workflow

Caption: Synthetic workflow for 4-(2-Bromophenylsulfonyl)morpholine.

An In-depth Technical Guide on the Chemical Stability of N-Arylsulfonylmorpholines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the chemical stability of N-arylsulfonylmorpholines is limited in publicly available scientific literature. This guide is therefore based on established principles of chemical stability, data from analogous structures (sulfonamides and morpholine derivatives), and standardized protocols for forced degradation studies. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a practical framework for designing and executing stability studies for this class of compounds.

Introduction

N-arylsulfonylmorpholines represent a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The chemical stability of these molecules is a critical attribute that influences their shelf-life, formulation, in vivo fate, and overall therapeutic potential. Understanding the degradation pathways and the factors that influence the stability of N-arylsulfonylmorpholines is paramount for the successful development of safe and effective drug candidates.

This technical guide provides a comprehensive overview of the potential chemical stability of N-arylsulfonylmorpholines. It outlines the theoretical basis for their stability, presents illustrative quantitative data, details relevant experimental protocols for forced degradation studies, and visualizes potential degradation pathways and experimental workflows.

Theoretical Stability Profile

The chemical stability of an N-arylsulfonylmorpholine is primarily dictated by the inherent reactivity of the sulfonamide bond and the morpholine ring.

-

Sulfonamide Moiety: The sulfur atom in the sulfonamide group is electrophilic and susceptible to nucleophilic attack, which can lead to the cleavage of the S-N bond. The stability of this bond is influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, potentially making the sulfonamide more susceptible to hydrolytic cleavage, particularly under basic conditions. Conversely, electron-donating groups may enhance stability. Generally, sulfonamides are relatively stable to hydrolysis under neutral and acidic conditions but can be more susceptible to degradation in alkaline environments.[1][2]

-

Morpholine Moiety: The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable. However, under forcing conditions, such as strong oxidation, cleavage of the morpholine ring can occur.[3][4] The nitrogen atom of the morpholine can also be a site for metabolic oxidation.

Illustrative Quantitative Stability Data

The following tables present hypothetical yet plausible quantitative data for the stability of a representative N-arylsulfonylmorpholine under various stress conditions. This data is intended to serve as a guide for what might be observed in experimental studies.

Table 1: Illustrative Hydrolytic Stability of a Representative N-Arylsulfonylmorpholine

| pH | Temperature (°C) | Half-life (t½) (days) | Primary Degradants |

| 1.2 (0.1 N HCl) | 60 | > 30 | Negligible |

| 4.5 (Acetate Buffer) | 60 | > 30 | Negligible |

| 7.0 (Phosphate Buffer) | 60 | 25 | Arylsulfonic acid, Morpholine |

| 9.0 (Borate Buffer) | 60 | 10 | Arylsulfonic acid, Morpholine |

| 12.0 (0.1 N NaOH) | 40 | 2 | Arylsulfonic acid, Morpholine |

Table 2: Illustrative Oxidative, Photolytic, and Thermal Stability of a Representative N-Arylsulfonylmorpholine

| Stress Condition | Reagent/Condition | Duration | % Degradation | Primary Degradants |

| Oxidative | 3% H₂O₂ | 24 hours | 15 | N-oxide derivatives, Ring-opened products |

| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours | 8 | Photodegradation products (unspecified) |

| Thermal (Solid State) | 80°C | 7 days | < 2 | Negligible |

| Thermal (Solution) | 80°C in pH 7.4 buffer | 7 days | 5 | Arylsulfonic acid, Morpholine |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7] The following are detailed, generalized protocols for conducting forced degradation studies on N-arylsulfonylmorpholines.

General Sample Preparation

-

Drug Substance: Prepare a stock solution of the N-arylsulfonylmorpholine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

-

Controls: For each stress condition, prepare a control sample stored under ambient conditions and a blank solution (without the drug substance) subjected to the same stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for up to 7 days.

-

At specified time points (e.g., 0, 2, 8, 24, 48, 168 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 40°C for up to 48 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water (or a neutral buffer, e.g., phosphate buffer pH 7.0).

-

Incubate the solution at 60°C for up to 7 days.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

Photolytic Degradation

-

Expose the drug substance in solid form and in solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines.[5][8]

-

The exposure should be a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[3]

-

Prepare a dark control sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

-

After the exposure period, dissolve the solid sample and dilute the solution sample for analysis.

Thermal Degradation

-

Solid State: Place the solid drug substance in a controlled temperature chamber at 80°C for 7 days. At the end of the study, dissolve the sample for analysis.

-

Solution State: Incubate a solution of the drug substance (in a suitable solvent or buffer) at 80°C for 7 days. At specified time points, withdraw an aliquot for analysis.

Analytical Methodology

-

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS) detection, should be developed and validated to separate the parent compound from all potential degradation products.

-

The method should be capable of quantifying the decrease in the parent compound and the formation of degradants. Mass balance should be assessed to ensure that all degradation products are accounted for.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for an N-arylsulfonylmorpholine under hydrolytic and oxidative stress conditions.

Caption: Potential degradation pathways of N-arylsulfonylmorpholines.

Experimental Workflow for Forced Degradation

The diagram below outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. q1scientific.com [q1scientific.com]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Bromo Substituent: A Gateway to Molecular Diversity and Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-bromo substituent is a cornerstone in modern organic synthesis, offering a versatile handle for a vast array of chemical transformations. Its unique electronic and steric properties make it a reactive yet often selective functional group, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the 2-bromo group, with a focus on its application in the synthesis of novel compounds for drug discovery and development. We will delve into key reaction classes, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize complex pathways and workflows.

Nucleophilic Substitution and Elimination Reactions

The reactivity of 2-bromoalkanes is fundamentally governed by their ability to undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile/base, and the solvent conditions.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

The substitution of the 2-bromo group can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism. Tertiary halides like 2-bromo-2-methylpropane favor the Sₙ1 pathway due to the stability of the resulting tertiary carbocation.[1][2][3] In contrast, primary and secondary 2-bromoalkanes are more prone to the Sₙ2 mechanism, which involves a backside attack by the nucleophile.[4][5]

The rate of Sₙ1 reactions is dependent only on the concentration of the alkyl halide, whereas the rate of Sₙ2 reactions is dependent on the concentrations of both the alkyl halide and the nucleophile.[5][6]

Table 1: Comparison of Sₙ1 and Sₙ2 Reactions for 2-Bromoalkanes

| Feature | Sₙ1 Reaction | Sₙ2 Reaction |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Kinetics | First-order: rate = k[Alkyl Halide][5][6] | Second-order: rate = k[Alkyl Halide][Nucleophile][4][5] |

| Mechanism | Two-step (carbocation intermediate)[5] | Single concerted step[5] |

| Stereochemistry | Racemization | Inversion of configuration[4] |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

Elimination Reactions (E1 and E2)

In the presence of a base, 2-bromoalkanes can undergo dehydrobromination to form alkenes. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, particularly with small, strong bases.[7][8] However, the use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, known as the Hofmann product.[7][9]

Table 2: Regioselectivity in the E2 Elimination of 2-Bromobutane

| Base | Major Product | Minor Product | Reference |

| Potassium ethoxide (EtO⁻K⁺) | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | [8] |

| Potassium tert-butoxide (t-BuO⁻K⁺) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent is an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. 2-Bromo-substituted aromatic and heteroaromatic compounds are widely used substrates in this reaction.[10][11]

Table 3: Suzuki-Miyaura Coupling of 2-Bromopyridine with Various Boronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [12] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [12] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 | [12] |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 70-80 | [12] |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 | [12] |

Yields are estimated based on similar reactions.[12]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] The 2-bromo substituent on an aromatic or vinyl ring serves as a reactive handle for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[14][15] 2-Bromo-substituted heterocycles are common substrates in this reaction, leading to a wide range of functionalized amines.[16]

Table 4: Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 | [6] |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 85 | [3] |

| N-Methylaniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 92 | [17] |

| Pyrrolidine | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 80 | 98 | [6] |

Yields are representative for analogous 2-bromopyridines.

Formation of Organometallic Reagents

The 2-bromo substituent is readily converted into highly reactive organometallic species, such as Grignard and organolithium reagents, which are powerful nucleophiles for C-C bond formation.

Grignard Reagent Formation

The reaction of a 2-bromoalkane or 2-bromoaryl compound with magnesium metal in an ethereal solvent affords the corresponding Grignard reagent.[18] These reagents are highly valuable for their ability to add to carbonyl compounds and other electrophiles.

Lithiation

Organolithium reagents can be prepared from 2-bromo compounds via lithium-halogen exchange. This reaction is typically fast, even at low temperatures, and provides a route to highly reactive nucleophiles.[12][19]

The Role of the 2-Bromo Substituent in Drug Discovery

The versatility of the 2-bromo substituent makes it a valuable tool in drug discovery and development. It can be strategically incorporated into a lead molecule to enable the exploration of structure-activity relationships (SAR) through the synthesis of diverse analogs.[20] Furthermore, the bromo group itself can play a crucial role in the biological activity of a drug molecule.

Covalent Inhibition

In some cases, the reactivity of a carbon-bromine bond can be harnessed for targeted covalent inhibition of a biological target.[21][22] An electrophilic warhead containing a bromo-substituent can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme, leading to irreversible inhibition.

Kinase Inhibitors

The 2-bromo substituent is a common feature in many kinase inhibitors. For instance, in some classes of cyclin-dependent kinase (CDK) inhibitors, the presence of a bromine atom has been shown to enhance potency.[23][24]

Lapatinib Signaling Pathway Inhibition:

Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[25][26] It binds to the ATP-binding site of these receptors, inhibiting their phosphorylation and downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[25][27][28] While the bromo substituent on lapatinib is not directly involved in covalent bond formation, its electronic properties and steric bulk contribute to the overall binding affinity and selectivity of the drug.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

-

Reaction Setup: In a dry Schlenk flask, combine 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination of a 2-Bromoaryl Compound

-

Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: In a glovebox, add the 2-bromoaryl compound (1.0 equiv) and the amine (1.2 equiv) to the tube.

-

Solvent Addition: Add anhydrous toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by chromatography.[29]

General Procedure for Grignard Reagent Formation from 2-Bromopropane

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings (1.1 equiv) in the flask and gently heat under a flow of nitrogen to activate. A small crystal of iodine can also be added.

-

Initiation: Add a small portion of a solution of 2-bromopropane (1.0 equiv) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to reflux.

-

Addition: Add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes. The resulting Grignard reagent is ready for use in subsequent reactions.

General Procedure for Lithiation of 2-Bromothiophene

-

Reaction Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 equiv) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

-

Work-up: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product by distillation or chromatography.[12]

Visualizations

Reaction Mechanisms and Workflows

Caption: SN2 reaction mechanism.

Caption: Suzuki-Miyaura catalytic cycle.

Caption: General experimental workflow.

Caption: Lapatinib signaling pathway inhibition.

References

- 1. chemist.sg [chemist.sg]

- 2. youtube.com [youtube.com]

- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 4. fiveable.me [fiveable.me]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]

- 19. sites.wp.odu.edu [sites.wp.odu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Lapatinib: new opportunities for management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Role of ErbB1 in the Underlying Mechanism of Lapatinib-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

Brominated Phenylsulfonyl Compounds: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The phenylsulfonyl scaffold is another privileged motif in drug discovery, present in a wide range of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its rigid, well-defined geometry.[2][3]

This technical guide provides a comprehensive literature review of brominated phenylsulfonyl compounds, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will summarize key quantitative data, detail relevant experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in drug development.

Synthesis Strategies

The preparation of brominated phenylsulfonyl compounds typically involves multi-step synthetic sequences. Common strategies include the direct bromination of a phenylsulfonyl precursor or the construction of the sulfonyl group onto a pre-brominated aromatic ring.

A general workflow for the synthesis and evaluation of these compounds is outlined below. This process begins with the chemical synthesis of novel derivatives, followed by purification and rigorous structural confirmation using spectroscopic methods. The purified compounds are then subjected to a battery of biological assays to determine their activity, leading to structure-activity relationship analysis that informs the design of next-generation compounds.

Caption: General experimental workflow for the development of brominated phenylsulfonyl compounds.

Key Experimental Protocols

General Protocol for Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives[4]:

-

Starting Material Preparation: 4-[(4-Bromophenyl)sulfonyl]benzoic acid is prepared and subsequently converted to its acid chloride using thionyl chloride.

-

Amide Coupling: The resulting acid chloride is reacted with the appropriate L-valine derivative in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the N-acylated amino acid product.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The final structure is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

General Protocol for Halosulfonylation of [1.1.1]Propellane[2][3]:

-

In Situ Reagent Generation: A sulfinate salt (e.g., sodium benzenesulfinate) is dissolved in a suitable solvent. A halogen source, such as N-bromosuccinimide (NBS), is added to generate the sulfonyl halide in situ.[2][3]

-

Addition Reaction: The strain-release reagent, [1.1.1]propellane, is added to the reaction mixture. The reaction proceeds under mild conditions.

-

Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired bromosulfonylated bicyclo[1.1.1]pentane (BCP). This method is noted for its scalability, with successful syntheses performed on a 96-gram scale.[2][3]

Biological Activities and Therapeutic Potential

Brominated phenylsulfonyl compounds exhibit a wide spectrum of biological activities, positioning them as promising scaffolds for drug development in various therapeutic areas.

Antimicrobial and Antibiofilm Activity

The incorporation of a bromine atom onto a phenylsulfonyl scaffold is a recurring theme in the development of potent antimicrobial agents.[4] Studies have shown that brominated derivatives often exhibit superior activity compared to their unsubstituted or chlorinated analogs.[4]

A substructure search based on the 1-bromo-4-(phenylsulfonyl)benzene scaffold identified 32 compounds with registered minimal inhibitory concentration (MIC) values ranging from 2.5 to 1024 µg/mL, indicating that the nature of other substituents is critical for potency.[4] For instance, a novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative demonstrated moderate activity against S. aureus with a MIC value of 250 µg/mL.[4]

| Compound Class | Organism | Activity Type | Quantitative Data (µg/mL) | Reference |